![molecular formula C16H14F3N3O2 B12457531 N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)
N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable molecule in medicinal chemistry .
Preparation Methods
The synthesis of N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine involves multiple steps. One common method includes the reaction of 5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline with N-methylglycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Scientific Research Applications
N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The trifluoromethyl group enhances the compound’s ability to interact with its molecular targets, increasing its potency and efficacy .
Comparison with Similar Compounds
N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine can be compared with other quinazoline derivatives, such as:
5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline: This compound has similar biological activities but differs in its sulfur-containing functional group.
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: This compound also contains a trifluoromethyl group and exhibits high anti-inflammatory activity.
Berotralstat: An FDA-approved drug containing a trifluoromethyl group, used for treating hereditary angioedema.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14F3N3O2 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C16H14F3N3O2/c1-22(8-12(23)24)15-20-13-10-5-3-2-4-9(10)6-7-11(13)14(21-15)16(17,18)19/h2-5H,6-8H2,1H3,(H,23,24) |
InChI Key |
IUMLWVINFQZWDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B12457449.png)

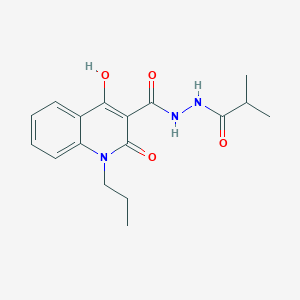
![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)
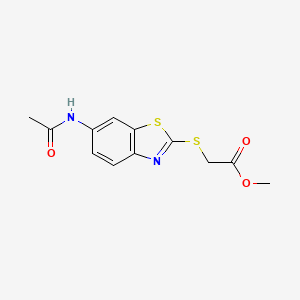
![5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)
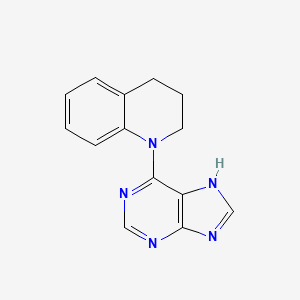
![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)
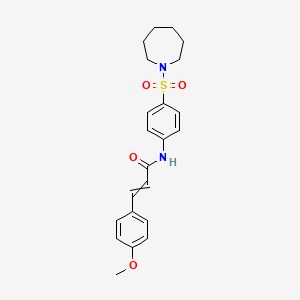
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)
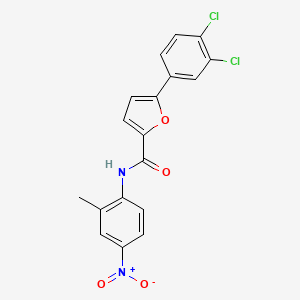
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)
